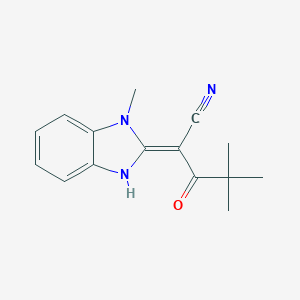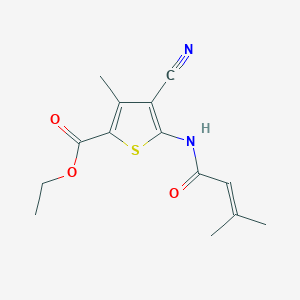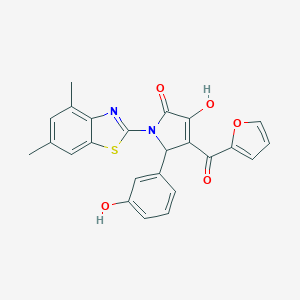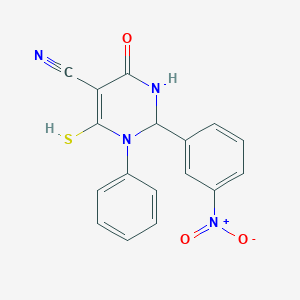
(E)-3-(4-butoxyphenyl)-N-propan-2-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-butoxyphenyl)-N-propan-2-ylprop-2-enamide, also known as JTE-522, is a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. JTE-522 has been studied extensively for its potential therapeutic applications in various inflammatory conditions.
Mécanisme D'action
(E)-3-(4-butoxyphenyl)-N-propan-2-ylprop-2-enamide selectively inhibits COX-2 enzyme, which is responsible for the production of prostaglandins. By inhibiting COX-2, this compound reduces the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in various animal models of inflammatory conditions. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has a good safety profile and does not cause any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (E)-3-(4-butoxyphenyl)-N-propan-2-ylprop-2-enamide is its selectivity for COX-2 enzyme, which reduces the risk of adverse effects associated with non-selective COX inhibitors. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
1. Development of more water-soluble analogs of (E)-3-(4-butoxyphenyl)-N-propan-2-ylprop-2-enamide for improved in vivo efficacy.
2. Investigation of the potential therapeutic applications of this compound in other inflammatory conditions, such as asthma and psoriasis.
3. Study of the long-term safety and efficacy of this compound in clinical trials.
4. Investigation of the potential synergistic effects of this compound with other anti-inflammatory agents.
5. Development of more potent and selective COX-2 inhibitors based on the structure of this compound.
Méthodes De Synthèse
(E)-3-(4-butoxyphenyl)-N-propan-2-ylprop-2-enamide can be synthesized by the reaction of 4-butoxybenzaldehyde and 2-bromo-1-phenylpropan-1-one in the presence of potassium carbonate and tetrabutylammonium bromide. The resulting product is then reacted with propargylamine to yield this compound.
Applications De Recherche Scientifique
(E)-3-(4-butoxyphenyl)-N-propan-2-ylprop-2-enamide has been extensively studied for its potential therapeutic applications in various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins.
Propriétés
Formule moléculaire |
C16H23NO2 |
|---|---|
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
(E)-3-(4-butoxyphenyl)-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C16H23NO2/c1-4-5-12-19-15-9-6-14(7-10-15)8-11-16(18)17-13(2)3/h6-11,13H,4-5,12H2,1-3H3,(H,17,18)/b11-8+ |
Clé InChI |
QYMABJIOSDFFRG-DHZHZOJOSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)NC(C)C |
SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)NC(C)C |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C=CC(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B254950.png)

![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B254952.png)
![N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid](/img/structure/B254953.png)
![6-amino-2-[(2,6-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B254954.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254955.png)


![5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile](/img/structure/B254964.png)

![2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B254968.png)
![4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B254969.png)
